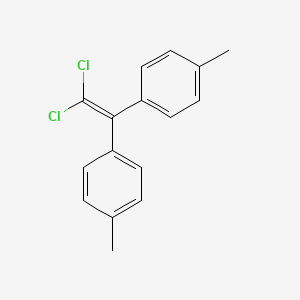

1,1-Dichloro-2,2-di-(p-tolyl)-ethylene

Beschreibung

Eigenschaften

CAS-Nummer |

5432-01-9 |

|---|---|

Molekularformel |

C16H14Cl2 |

Molekulargewicht |

277.2 g/mol |

IUPAC-Name |

1-[2,2-dichloro-1-(4-methylphenyl)ethenyl]-4-methylbenzene |

InChI |

InChI=1S/C16H14Cl2/c1-11-3-7-13(8-4-11)15(16(17)18)14-9-5-12(2)6-10-14/h3-10H,1-2H3 |

InChI-Schlüssel |

MSUWJPYRBHVMHQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)C(=C(Cl)Cl)C2=CC=C(C=C2)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Conditions and Catalysts

-

Base : Sodium amide (NaNH₂) in anhydrous solvents such as kerosene or toluene at 145–165°C.

-

Solvent : High-boiling hydrocarbons (e.g., petroleum ether) to facilitate reflux conditions.

-

Yield : 60–85%, with byproducts including unreacted dihalide and rearranged alkenes.

The reaction proceeds via a concerted E2 mechanism, where the base abstracts a β-hydrogen, inducing simultaneous elimination of HCl and formation of the double bond. Steric hindrance from the bulky p-tolyl groups favors the formation of the thermodynamically stable 1,1-dichloro isomer over other regioisomers.

Key Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 150–165°C | Maximizes elimination rate |

| Base Equivalents | 2.0–2.5 eq NaNH₂ | Reduces dihalide residue |

| Reaction Time | 2–4 hours | Minimizes decomposition |

Dichlorination of Di-(p-tolyl)ketone

Recent advances highlight the dichlorination of di-(p-tolyl)ketone (4,4'-dimethylbenzophenone) using sulfuryl chloride (SO₂Cl₂) under solvent-free conditions. This method offers operational simplicity and scalability.

Reaction Mechanism

Sulfuryl chloride acts as both a chlorinating agent and a Lewis acid, facilitating electrophilic aromatic substitution at the carbonyl carbon. The geminal dichloride intermediate undergoes dehydrochlorination in situ to yield the target alkene:

Performance Metrics

Comparative Analysis of Methods

| Method | Starting Material | Yield (%) | Scalability | Byproduct Formation |

|---|---|---|---|---|

| Dehydrohalogenation | 1,2-Dichloroethane | 60–85 | High | Moderate |

| Ketone Dichlorination | Di-(p-tolyl)ketone | 78–84 | Moderate | Low |

| Oxidative Coupling | p-Tolylacetylene | <50 | Low | High |

Industrial-Scale Considerations

Patented processes emphasize continuous-flow reactors for dehydrohalogenation to enhance heat transfer and minimize side reactions. Critical parameters include:

-

Catalyst Recycling : NaNH₂ recovery via filtration and reactivation.

-

Waste Management : HCl scrubbing systems to meet environmental regulations.

Emerging Methodologies

Analyse Chemischer Reaktionen

Reaktionstypen

1,1-Dichlor-2,2-di-(p-tolyl)-ethylen kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können zur Bildung von 1,1-Dichlor-2,2-di-(p-tolyl)-ethan führen.

Substitution: Halogenatome können mit geeigneten Reagenzien durch andere funktionelle Gruppen substituiert werden.

Gängige Reagenzien und Bedingungen

Oxidationsmittel: Kaliumpermanganat, Chromtrioxid.

Reduktionsmittel: Lithiumaluminiumhydrid, Wasserstoffgas mit einem Palladiumkatalysator.

Substitutionsreagenzien: Natriumhydroxid, organometallische Reagenzien.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann beispielsweise die Oxidation zu p-Tolylketonen führen, während die Reduktion Ethan-Derivate erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Environmental Studies

1,1-Dichloro-2,2-di-(p-tolyl)-ethylene has been investigated for its role as a pollutant and its effects on ecosystems. Research indicates that this compound can persist in the environment due to its stability and resistance to degradation. Studies have linked exposure to organochlorines like this compound with various health risks in wildlife and humans.

- Case Study: Breast Cancer Risk

A significant study analyzed the association between levels of this compound and breast cancer risk among women in the northeastern United States. The pooled analysis of data from five large studies involving 1,400 breast cancer patients and 1,642 control subjects found potential links between exposure levels and increased cancer risk .

Toxicology

The toxicological profile of this compound highlights its potential carcinogenic effects. It has been classified as a possible human carcinogen based on animal studies showing increased incidences of liver and lung tumors.

- Health Effects

Chronic exposure can lead to severe health issues such as liver damage, reproductive toxicity, and neurological effects. The compound's ability to affect the liver and kidneys makes it a subject of concern for occupational health studies .

Medicinal Chemistry

In medicinal chemistry, compounds structurally related to this compound are being explored for their potential therapeutic effects. Research has focused on their antimicrobial and anticancer properties.

-

Antimicrobial Activity

Related compounds have shown effectiveness against various bacterial strains, indicating that modifications to the dichloroethylene structure can enhance biological activity . -

Cytotoxicity

Studies have demonstrated selective toxicity towards cancer cell lines, suggesting that derivatives of this compound could be developed into anticancer agents .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Cytotoxicity | Selective toxicity towards cancer cell lines | |

| Enzyme Inhibition | Potential inhibitor of acetylcholinesterase |

Wirkmechanismus

The mechanism by which 1,1-Dichloro-2,2-di-(p-tolyl)-ethylene exerts its effects can vary depending on the context. In chemical reactions, the presence of chlorine atoms and p-tolyl groups can influence reactivity and selectivity. Molecular targets and pathways would be specific to the application, such as interaction with enzymes or receptors in biological systems.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities with 1,1-dichloro-2,2-di-(p-tolyl)-ethylene:

Key Comparisons

Chemical Stability and Environmental Persistence this compound: Limited environmental data, but methyl groups may reduce persistence compared to chlorinated analogs due to lower electronegativity and faster microbial degradation . p,p'-DDE: Extremely persistent (half-life >50 years); accumulates in adipose tissue due to lipophilicity . p,p'-DDT: Degrades slowly into DDE and DDD under aerobic/anaerobic conditions .

Its methyl groups may reduce binding affinity to hormone receptors compared to chlorinated derivatives . p,p'-DDE: Anti-androgenic effects; linked to breast cancer in vitro but inconsistent epidemiological evidence . p,p'-DDT: Carcinogenic (WHO Class 2A); disrupts estrogen signaling .

Applications The target compound is niche, used in synthesizing high-performance polymers .

Research Findings

- Health Risks : While DDE is implicated in hormone-dependent cancers (e.g., breast cancer), the target compound’s methyl groups likely mitigate such effects, though in vitro studies are lacking .

- Synthesis : The compound is synthesized via nucleophilic substitution of dichloroethylene with p-tolyl groups, contrasting with DDE’s natural formation via DDT dehydrochlorination .

Biologische Aktivität

1,1-Dichloro-2,2-di-(p-tolyl)-ethylene (DDE) is a significant environmental contaminant and a metabolite of the widely known pesticide DDT (1,1,1-trichloro-2,2-bis(p-chlorophenyl)ethane). This compound has garnered attention due to its persistent nature in the environment and its potential biological effects on human health and wildlife. This article reviews the biological activity of DDE, focusing on its endocrine-disrupting properties, effects on liver enzyme expression, and implications for cancer progression.

Overview of DDE

DDE is characterized by its lipophilic properties and ability to bioaccumulate in the food chain. It acts primarily as an endocrine disruptor, influencing hormonal pathways that can lead to adverse health effects. Studies have shown that DDE can interact with nuclear receptors, leading to changes in gene expression and enzyme activity.

Endocrine Disruption

DDE has been identified as a potent antagonist of androgen signaling pathways. Research indicates that exposure to DDE correlates with increased tumor aggressiveness in breast cancer patients. In vitro studies using the CAMA-1 human breast cancer cell line demonstrated that DDE promotes cell proliferation in the presence of estrogens and androgens, suggesting that it may enhance breast cancer progression by disrupting normal hormonal signaling (see Table 1) .

Table 1: Effects of DDE on CAMA-1 Cell Proliferation

| Treatment Condition | Proliferation Increase (%) | Notes |

|---|---|---|

| Control | Baseline | No sex steroids present |

| DDE alone (0.1 - 10 µM) | Minimal | Limited effect without steroids |

| DDE + E2 + DHT | Significant | Enhanced proliferation observed |

Hepatic Enzyme Induction

DDE also influences liver function by inducing cytochrome P450 enzymes, specifically CYP 2B and CYP 3A. A study indicated that DDE exposure led to increased expression of these enzymes in both adult and developing rats, mediated through the constitutive androstane receptor (CAR) and pregnane X receptor (PXR) pathways . This induction is crucial as it affects the metabolism of various endogenous compounds and xenobiotics.

Table 2: Induction of Cytochrome P450 Enzymes by DDE

| Enzyme | Induction Level | Age Group |

|---|---|---|

| CYP 3A1 | Increased | Adult rats |

| CYP 3A1 | Increased | Developing rats |

| CYP 2B1 | Increased | Adult rats |

| CYP 2B1 | Persistent | Developing rats |

Immunomodulatory Effects

DDE's impact extends beyond endocrine disruption; it has been shown to affect immune system functions. The compound's immunomodulatory properties may contribute to altered immune responses in exposed individuals, which could have implications for disease susceptibility and progression .

Case Studies

Several case studies have highlighted the association between DDE exposure and adverse health outcomes:

- Breast Cancer Progression : A cohort study found elevated levels of DDE in women diagnosed with aggressive forms of breast cancer. The study suggested that DDE's antagonistic action on androgen receptors may promote tumor growth in hormone-sensitive tissues .

- Liver Function Alterations : Animal studies demonstrated that chronic exposure to DDE resulted in significant alterations in liver enzyme activity, which could lead to impaired drug metabolism and increased toxicity from other compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.